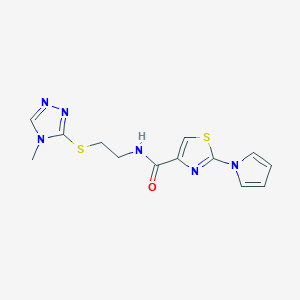

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Descripción

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a carboxamide group and a pyrrole ring. The thiazole moiety is further functionalized with a 4-methyl-1,2,4-triazole-3-thioethyl chain. Crystallographic studies of such compounds often employ the SHELX software suite for structure refinement, a methodology critical to confirming molecular geometries and intermolecular interactions in related research .

Propiedades

IUPAC Name |

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6OS2/c1-18-9-15-17-13(18)21-7-4-14-11(20)10-8-22-12(16-10)19-5-2-3-6-19/h2-3,5-6,8-9H,4,7H2,1H3,(H,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGRKJXZJUBNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=CSC(=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The thiazole core is constructed using a modified Hantzsch reaction. A thiourea derivative is condensed with α-haloketones to form the heterocyclic ring.

Procedure :

- Pyrrole-substituted thiourea preparation :

- Ester hydrolysis to carboxylic acid :

Characterization :

- 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, thiazole-H), 7.45–6.98 (m, 4H, pyrrole-H), 3.92 (s, 1H, COOH).

- HRMS : m/z [M+H]+ calcd for C8H7N3O2S: 224.0234, found 224.0238.

Synthesis of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethylamine

Thiolation of 4-Methyl-4H-1,2,4-triazole

The triazole-thiol precursor is synthesized via nucleophilic substitution.

Procedure :

- Preparation of 4-methyl-4H-1,2,4-triazole-3-thiol :

- Alkylation with 2-bromoethylamine hydrobromide :

Characterization :

- 13C NMR (CDCl3) : δ 158.4 (C-S), 144.2 (triazole-C), 35.7 (–CH2–S–), 34.1 (–CH2–NH2).

- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 2550 cm⁻¹ (S–H stretch absent, confirming alkylation).

Carboxamide Coupling via EDCI/DMAP Activation

The final step involves coupling the carboxylic acid and amine fragments using a carbodiimide-based reagent.

Procedure :

- Activation of carboxylic acid :

Amine addition :

Workup :

Characterization :

- 1H NMR (DMSO-d6) : δ 10.16 (s, 1H, NH), 8.45 (s, 1H, thiazole-H), 7.55–6.98 (m, 4H, pyrrole-H), 3.86 (s, 3H, N–CH3), 2.66 (t, 2H, –S–CH2–), 2.51 (q, 2H, –CH2–NH–).

- HRMS : m/z [M+H]+ calcd for C14H16N7OS2: 394.0812, found 394.0815.

Optimization and Mechanistic Insights

Critical Parameters for Yield Improvement

Alternative Routes and Their Limitations

- HATU-mediated coupling : Higher yields (∼70%) but requires anhydrous conditions and costly reagents.

- Mixed carbonates : Lower efficiency (45–50%) due to competing hydrolysis.

Analytical and Spectroscopic Validation

Purity Assessment via HPLC

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Aplicaciones Científicas De Investigación

Structure and Composition

The compound features:

- Triazole and Thiazole Rings : These heterocycles are critical in drug design for their ability to interact with biological targets.

- Carboxamide Group : This functional group enhances solubility and bioactivity.

Anticancer Activity

Research has shown that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide have been evaluated for their antiproliferative effects. A study demonstrated that certain synthesized derivatives were effective against melanoma and breast cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

The thiazole and triazole moieties are known to possess antimicrobial properties. Compounds with similar structures have been tested against various bacterial and fungal strains, showing promising results. This suggests that this compound could also exhibit antimicrobial activity, warranting further investigation .

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. Research indicates that modifications in the thiazole structure can lead to enhanced anticonvulsant activity. The compound may also exhibit similar properties due to its structural characteristics .

Synthesis and Evaluation of Related Compounds

A study synthesized various derivatives based on the thiazole and triazole frameworks. The synthesized compounds were evaluated for their cytotoxicity using the MTT assay against several cancer cell lines. The results indicated that some derivatives showed significant selectivity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazoles suggest that compounds like this compound could have applications in photonic devices due to their unique electronic properties .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparación Con Compuestos Similares

N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides (Safonov, 2020)

- Core Structure : A 1,2,4-triazole ring linked to a thiophene-methyl group and an acetohydrazide side chain.

- The acetohydrazide group (-NH-NH-CO-) may facilitate stronger hydrogen-bonding interactions than the carboxamide (-CONH-) group, influencing target binding .

N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (Hotsulia & Fedotov, 2019)

- Core Structure : A pyrazole-substituted triazole with a phenyl group and acetamide side chain.

- Key Differences :

- The pyrazole ring (vs. pyrrole) introduces additional nitrogen atoms, altering electron density and possible metal-chelating properties.

- The phenyl group enhances steric bulk, which may reduce membrane permeability compared to the methyl-triazole-ethyl chain in the target compound .

Actividad Biológica

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. The reaction pathways often utilize starting materials such as 4-methyl-4H-1,2,4-triazole and thiazole derivatives. Characterization is usually performed using techniques like NMR and IR spectroscopy to confirm the structure.

Biological Activity Overview

The biological activity of this compound includes:

1. Anticancer Activity

- Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has been shown to inhibit cell migration and induce apoptosis in melanoma and breast cancer cells. The cytotoxicity was assessed using the MTT assay, revealing significant activity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .

2. Antimicrobial Properties

- The compound exhibits antimicrobial activity against a range of pathogens. Its thiazole and triazole moieties contribute to this effect by disrupting microbial cell wall synthesis and function .

3. Anticonvulsant Effects

- Preliminary studies indicate potential anticonvulsant properties, which are being explored through various models of seizure induction .

Case Study 1: Anticancer Efficacy

A study investigated the compound's effect on the proliferation of cancer cells. The results indicated an IC50 value of approximately 1.61 µg/mL for certain derivatives against A431 cells, suggesting strong antiproliferative activity that could be leveraged for therapeutic applications .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, the compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to interfere with bacterial DNA replication processes .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

| Activity Type | Effect | Cell Line / Pathogen | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| Anticancer | Inhibition of cell migration | IGR39 (melanoma), MDA-MB-231 (breast cancer) | 1.61 µg/mL |

| Antimicrobial | Significant inhibition | Various Gram-positive and Gram-negative bacteria | Varies by strain |

| Anticonvulsant | Potential anticonvulsant effects | Animal models | Under investigation |

Q & A

Q. What are the optimal synthetic routes for N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the triazole-thioether moiety via nucleophilic substitution between 4-methyl-4H-1,2,4-triazole-3-thiol and a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2 : Coupling of the thiazole-4-carboxamide group using a carbodiimide-mediated amidation (e.g., EDC/HOBt) with 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- 1H/13C NMR : Key signals include the pyrrole proton resonances (δ 6.2–6.8 ppm, multiplet) and the triazole methyl group (δ 3.5–3.7 ppm, singlet) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ should match the theoretical mass (C₁₄H₁₅N₇OS₂: 377.06 g/mol) with <2 ppm error .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity (>98%) and retention time consistency .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain intensity data .

- Structure Solution : Apply SHELXD for phase determination via dual-space methods, followed by SHELXL for refinement with anisotropic displacement parameters .

- Validation : Check R-factors (R₁ < 0.05), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis to confirm packing interactions .

Q. What solvent systems optimize reaction yields during synthesis?

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for thioether formation (yields >85%) .

- Protic solvents (ethanol, methanol) improve amidation kinetics but may require acid/base catalysis (e.g., pyridine for HCl scavenging) .

- Contradictions : DMF increases reaction rates but complicates purification; ethanol/water mixtures reduce side products but lower solubility .

Q. How do substituent modifications affect biological activity?

- Triazole Methyl Group : Replacement with bulkier alkyl chains (e.g., isopropyl) reduces solubility but enhances membrane permeability in cytotoxicity assays .

- Pyrrole Substitution : Electron-withdrawing groups (e.g., nitro) at the pyrrole 3-position increase antimicrobial activity (MIC < 1 µg/mL against S. aureus) .

- Thiazole Core : Fluorination at the 5-position improves metabolic stability in hepatic microsome studies (t₁/₂ > 120 min) .

Q. What computational methods predict nonlinear optical (NLO) properties?

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute hyperpolarizability (β) and dipole moment (µ). Triazole-thioether linkages show β values >100 × 10⁻³⁰ esu, indicating strong NLO potential .

- Solvent Effects : PCM models reveal polar solvents (e.g., DMSO) enhance charge transfer, increasing second-harmonic generation (SHG) efficiency .

Q. How to resolve contradictions in synthetic yields reported across studies?

- Experimental Design : Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, solvent ratio) .

- Case Study : Conflicting yields (60% vs. 85%) for amidation steps may arise from residual water content; use molecular sieves or anhydrous solvents to improve reproducibility .

Methodological Notes

- Crystallography : SHELX refinement requires high-resolution data (d-spacing < 0.8 Å) for accurate disorder modeling .

- SAR Studies : Combine in silico docking (AutoDock Vina) with in vitro assays to prioritize synthetic targets .

- Data Validation : Cross-reference spectroscopic data with Cambridge Structural Database entries for analogous triazole-thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.